molecular formula C11H10O2 B1609916 3-Methoxynaphthalen-1-ol CAS No. 57404-85-0

3-Methoxynaphthalen-1-ol

Cat. No.: B1609916
CAS No.: 57404-85-0
M. Wt: 174.2 g/mol
InChI Key: CLFHUFDVJZFIDR-UHFFFAOYSA-N
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Description

3-Methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring.

Scientific Research Applications

3-Methoxynaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

Target of Action

This compound is a derivative of naphthalene , which suggests that it may interact with similar biological targets as naphthalene.

Mode of Action

The mode of action of 3-Methoxynaphthalen-1-ol is not fully understood. As a naphthalene derivative, it may interact with its targets in a similar manner as naphthalene. The presence of the methoxy group and the hydroxyl group could alter its interactions with its targets

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to naphthalene, it may affect similar biochemical pathways. The specific pathways and their downstream effects remain to be determined .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As a derivative of naphthalene, it may have similar effects, but the presence of the methoxy and hydroxyl groups could result in different outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds . Therefore, the action environment could play a significant role in the compound’s overall effect .

Biochemical Analysis

Biochemical Properties

It is known that the compound plays a role in biochemical reactions, particularly in the context of solvent effects . The compound’s interactions with enzymes, proteins, and other biomolecules are subject to the polarity of the solvent .

Cellular Effects

The cellular effects of 3-Methoxynaphthalen-1-ol are largely unexplored. It is known that the compound’s photophysical phenomena, which include excited-state hydrogen bonds and proton transfers, are affected by solvent polarity . These phenomena could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increases with an increase in solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of this compound is gradually inhibited by increasing solvent polarity .

Temporal Effects in Laboratory Settings

It is known that the compound’s ESIPT reaction is gradually inhibited by increasing solvent polarity , suggesting that the compound’s effects may change over time in response to changes in solvent conditions.

Metabolic Pathways

The compound’s ESIPT reaction, which is affected by solvent polarity , suggests that it may interact with enzymes or cofactors in a manner that depends on the polarity of the solvent.

Transport and Distribution

The compound’s ESIPT reaction, which is affected by solvent polarity , suggests that its transport and distribution may be influenced by the polarity of the solvent.

Subcellular Localization

The compound’s ESIPT reaction, which is affected by solvent polarity , suggests that it may be localized in specific compartments or organelles depending on the polarity of the solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol. The reaction typically uses potassium carbonate (K2CO3) as a base and methyl iodide (CH3I) as the methylating agent. The reaction is carried out at room temperature, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ammonium metapervanadate (NH4VO3) as an oxidizing agent to achieve the desired product. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo ESIPT reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

3-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFHUFDVJZFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451215
Record name 1-Hydroxy-3-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57404-85-0
Record name 1-Hydroxy-3-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1,3-dihydroxynaphthalene (2.31 g, 14.4 mmol) in methanol (150 mL) at 0° C., hydrochloride gas was bubbed for 10 min. The resulting solution was continued stirring at room temperature for 24 hrs. A residue was obtained after evaporation of methanol and purified by silica gel column chromatography eluted with chloroform to provide the title compound as purple crystals (1.42 g, 57%). 1H NMR(300 MHz CDCl3) δ8.08(d, 1H), 7.70(d, 1H), 7.46(t, 1H), 7.34(t, 1H), 6.78 (s, 1H), 6.54 (s, 1H), 5.61(s, 1H), 3.90(s, 3H).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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